molecular formula C9H14Cl2N2O B3250947 rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans CAS No. 2059917-90-5

rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans

Cat. No. B3250947
CAS RN: 2059917-90-5
M. Wt: 237.12
InChI Key: ALFBARQSSVNDBG-BPRGXCPLSA-N
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Description

Rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans involves the inhibition of certain enzymes and proteins that are involved in the progression of various diseases. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This results in an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
Rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans has been found to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, it has been found to decrease the levels of pro-inflammatory cytokines, which are responsible for the progression of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans in lab experiments include its high purity, solubility in water, and stability under various conditions. However, its limitations include its relatively high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research and development of Rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans. These include the exploration of its potential applications in the treatment of other neurological disorders, the development of more efficient synthesis methods, and the investigation of its potential as a drug delivery system.
Conclusion:
Rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of neurological disorders, as well as its antiviral, anticancer, and anti-inflammatory properties, make it a promising candidate for further research and development.

Scientific Research Applications

Rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antiviral, anticancer, and anti-inflammatory properties. Additionally, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2S,3R)-2-pyridin-3-yloxolan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c10-8-3-5-12-9(8)7-2-1-4-11-6-7;;/h1-2,4,6,8-9H,3,5,10H2;2*1H/t8-,9+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFBARQSSVNDBG-BPRGXCPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans
Reactant of Route 2
rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans
Reactant of Route 3
rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans
Reactant of Route 4
rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans
Reactant of Route 5
rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans
Reactant of Route 6
rac-(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride, trans

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